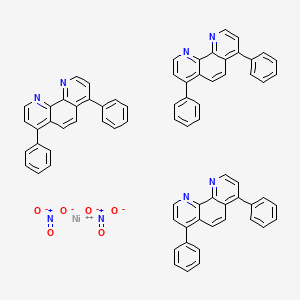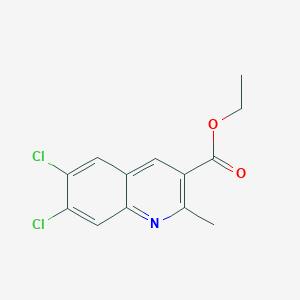
Cyclohexylamine, N,N-dimethyl-, oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamine, N,N-dimethyl-, oleate is an organic compound with the molecular formula C26H51NO2. It is a derivative of cyclohexylamine and oleic acid, where the cyclohexylamine is N,N-dimethylated. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N-dimethyl-, oleate can be synthesized through the reaction of N,N-dimethylcyclohexylamine with oleic acid. The reaction typically involves the formation of an amide bond between the amine group of N,N-dimethylcyclohexylamine and the carboxylic acid group of oleic acid. This process can be catalyzed by various agents to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reactants and catalysts ensures the consistency and quality of the final product. The reaction is usually carried out in a solvent medium to facilitate the mixing of reactants and control the reaction temperature.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamine, N,N-dimethyl-, oleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine, N,N-dimethyl-, oleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexylamine, N,N-dimethyl-, oleate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane.
N,N-Dimethylcyclohexylamine: A dimethylated derivative of cyclohexylamine.
Oleic Acid: A monounsaturated fatty acid that forms the basis for the oleate part of the compound.
Uniqueness
Cyclohexylamine, N,N-dimethyl-, oleate is unique due to its combined structure, which imparts specific chemical and physical properties not found in its individual components. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
| 65122-23-8 | |
Molekularformel |
C26H51NO2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |
InChI-Schlüssel |
XGBJXPXIFLEYFH-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
